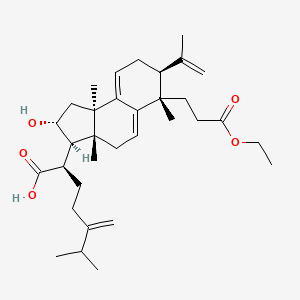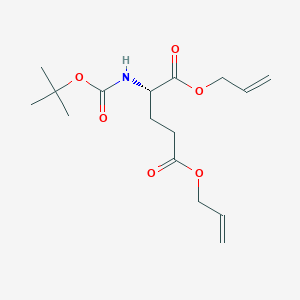![molecular formula C14H4Br4S4 B1494204 3,6-dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1494204.png)
3,6-dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene is a complex organic compound with the molecular formula C14H4Br4S4 and a molecular weight of 620.06 g/mol . This compound is characterized by its unique structure, which includes multiple bromine atoms and thiophene rings. It is primarily used in research and development within the fields of organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene typically involves the bromination of thieno[3,2-b]thiophene derivatives. One common method is the Stille coupling reaction, where thieno[3,2-b]thiophene is reacted with dibromo compounds to form the desired product . The reaction conditions often include the use of palladium catalysts and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for cost-effectiveness and scalability. This might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Stille couplings to form larger conjugated systems.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Anhydrous Solvents: Such as tetrahydrofuran (THF) and toluene, to maintain reaction conditions free from moisture.
Major Products
The major products formed from these reactions are often larger conjugated polymers and oligomers, which are useful in organic electronics and photovoltaic applications .
Scientific Research Applications
3,6-Dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices due to its excellent electronic properties.
Materials Science: Employed in the synthesis of low bandgap polymers for use in flexible electronic devices.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism by which 3,6-dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene exerts its effects is primarily through its ability to participate in π-π stacking interactions and form conjugated systems. These interactions enhance the electronic properties of the materials it is incorporated into, making it valuable for applications in organic electronics .
Comparison with Similar Compounds
Similar Compounds
3,3′-Dibromo-5,5′-bis(trimethylsilyl)-2,2′-bithiophene: Another brominated thiophene derivative used in organic electronics.
2,5-Bis(trimethyltin)thieno[3,2-b]thiophene: Used in similar applications but with different functional groups.
Uniqueness
3,6-Dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene is unique due to its multiple bromine atoms and the specific arrangement of thiophene rings, which provide distinct electronic properties and make it highly suitable for advanced materials research .
Properties
Molecular Formula |
C14H4Br4S4 |
|---|---|
Molecular Weight |
620.1 g/mol |
IUPAC Name |
3,6-dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C14H4Br4S4/c15-5-1-3-19-9(5)11-7(17)13-14(21-11)8(18)12(22-13)10-6(16)2-4-20-10/h1-4H |
InChI Key |
QVBKNXWEMIMCJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)C2=C(C3=C(S2)C(=C(S3)C4=C(C=CS4)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


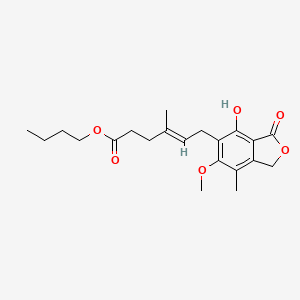
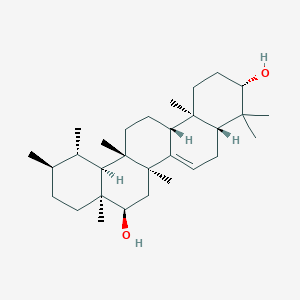
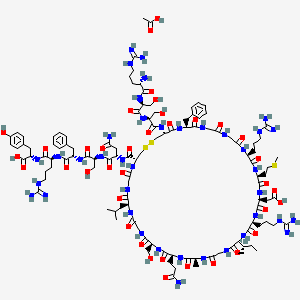

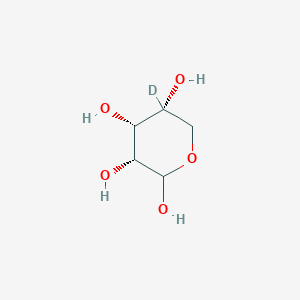
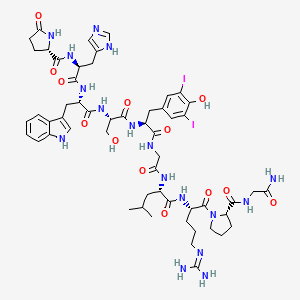
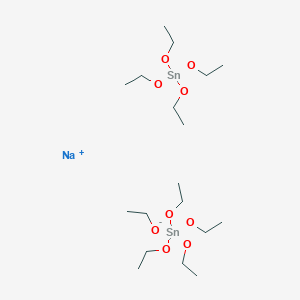
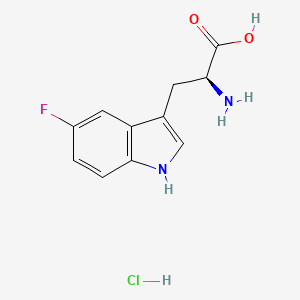
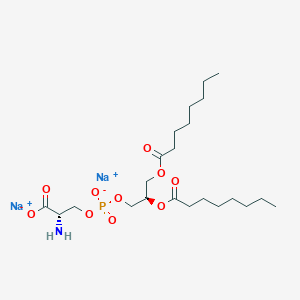
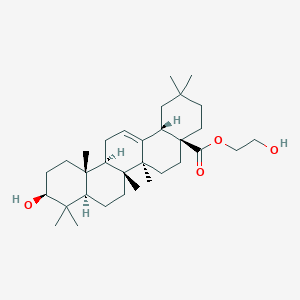
![[16-[bis(4-tert-butylphenyl)-hydroxymethyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-bis(4-tert-butylphenyl)methanol](/img/structure/B1494168.png)

